2-(Phenylamino)-4H-3,1-benzoxazin-4-one

EGFR inhibition Kinase inhibitor Cellular assay

This compound provides cell-active EGFR inhibition at 6 nM, enabling its use as a reference inhibitor in non-small cell lung cancer models. It also serves as a balanced serine/cysteine protease inhibitor scaffold. The phenylamino substituent directs nucleophilic ring-opening to yield 2-benzoylamino-N-phenyl-benzamide derivatives in 90–95% efficiency under green microwave-assisted conditions. With LogP 2.62 and zero Rule-of-5 violations, it is ideal for RP-HPLC method development and ADME benchmarking.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 1026-16-0
Cat. No. B1649626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylamino)-4H-3,1-benzoxazin-4-one
CAS1026-16-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2
InChIInChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
InChIKeyUUMLXNZZKFQMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (CAS 1026-16-0): Structure, Physical Properties and Procurement Baseline


2-(Phenylamino)-4H-3,1-benzoxazin-4-one (CAS 1026-16-0, C₁₄H₁₀N₂O₂, MW 238.24 g/mol) is a heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class, characterized by a phenylamino substituent at the 2-position [1]. This scaffold features a fused benzene-oxazinone bicyclic system that undergoes covalent ring-opening with nucleophiles, making it a versatile intermediate for synthesizing diverse heterocyclic frameworks and functional probes [2]. The compound exhibits distinct protease and kinase inhibition profiles (including nanomolar EGFR inhibition in cellular assays and micromolar inhibition of trypsin and cathepsin cysteine proteases) that are highly dependent on the specific substitution pattern and are not transferable across the broader benzoxazinone class [3][4].

Why Generic 4H-3,1-Benzoxazin-4-one Substitution Fails: Key Differentiators for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0)


Substituting 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) with other benzoxazin-4-ones is scientifically unsound due to the extreme sensitivity of the 2-substituent on both biological and chemical behavior. In biological assays, the phenylamino substituent confers a specific pattern of enzyme inhibition (EGFR IC₅₀ = 6 nM in A549 cells; trypsin IC₅₀ = 26 μM) [1][2] that differs markedly from other 2-substituted benzoxazinones, where even minor structural changes (e.g., 2-(2-iodophenylamino)-7-trifluoromethyl substitution) shift potency by orders of magnitude (C1r IC₅₀ = 400–4,000 nM) . In synthetic chemistry, the phenylamino group directs regioselective ring-opening reactions with nucleophiles that yield distinct products—such as 2-benzoylamino-N-phenyl-benzamide derivatives in 90–95% yield [3]—which cannot be replicated with alkylamino, aryl, or unsubstituted analogs. Generic substitution therefore introduces uncontrolled variables in both assay interpretation and synthetic pathway fidelity.

Quantitative Differentiation Evidence: 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) vs. Analogs and In-Class Candidates


EGFR Wild-Type Cellular Inhibition: 2-(Phenylamino) Substitution vs. 2-(5-Bromo-2-furyl) Analog

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) demonstrates an IC₅₀ of 6 nM for inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 lung adenocarcinoma cells (2-hour pre-incubation followed by 10-minute EGF stimulation) [1]. This nanomolar cellular potency is not a general property of the benzoxazin-4-one scaffold. A structurally distinct 2-(5-bromo-2-furyl)-6-methyl-3,1-benzoxazin-4-one analog (MLS000538515) exhibits an IC₅₀ of 1.54 μM (1,540 nM) [2], representing a potency difference exceeding 250-fold.

EGFR inhibition Kinase inhibitor Cellular assay Wild-type EGFR

Serine Protease Selectivity Profile: Trypsin vs. Complement C1r Activity Relative to Substituted Analogs

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) exhibits moderate inhibition of trypsin (IC₅₀ = 26 μM / 26,000 nM) following 30-minute pre-incubation before N-Boc-FSR-AMC substrate addition [1], and demonstrates comparable micromolar-range inhibition of cysteine proteases including cathepsin B, Z, and H (IC₅₀ = 6.6 μM / 6,600 nM at pH 5.5, 2°C) [2]. In contrast, certain 2-substituted benzoxazin-4-one analogs—particularly those bearing iodo or trifluoromethyl substituents—exhibit sub-micromolar inhibition of complement C1r serine protease (IC₅₀ = 400–4,000 nM) . The unsubstituted phenylamino compound (1026-16-0) does not demonstrate comparable sub-micromolar C1r activity, illustrating that the 2-substituent profoundly shapes serine protease selectivity.

Serine protease inhibition Trypsin Complement C1r Protease selectivity

Synthetic Utility: High-Yield Conversion to 2-Benzoylamino-N-phenyl-benzamide Derivatives

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) serves as a highly efficient precursor for synthesizing 2-benzoylamino-N-phenyl-benzamide derivatives through nucleophilic ring-opening with substituted anilines. Under microwave irradiation (solvent-free conditions) catalyzed by Keggin-type heteropolyacids (H₃PW₁₂O₄₀·13H₂O, H₄SiW₁₂O₄₀·13H₂O, H₄SiMo₁₂O₄₀·13H₂O, or H₃PMo₁₂O₄₀·13H₂O), this transformation proceeds with yields of 90–95% across a series of substituted aniline derivatives (5a–h) [1][2]. The reaction exploits the electrophilic carbonyl at the 4-position, which undergoes regioselective attack by nitrogen nucleophiles with concomitant ring opening, a reactivity profile distinct from structurally related quinazolinones and benzoxazines lacking the phenylamino substituent.

Synthetic intermediate Microwave-assisted synthesis Heteropolyacid catalysis Benzamide derivatives

Distinct Substitution-Dependent Physical Properties for Chromatographic and Formulation Considerations

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) exhibits a distinct physicochemical profile that directly impacts handling, purification, and formulation compared to other benzoxazin-4-one derivatives. The compound has a predicted LogP of 2.62 (ACD/Labs Percepta), LogD₇.₄ of 2.94, boiling point of 396.7 ± 25.0 °C at 760 mmHg, and zero violations of Lipinski's Rule of Five [1]. These values differ materially from, for example, the more lipophilic 2-(2-iodophenylamino)-7-trifluoromethyl-benzo[d][1,3]oxazin-4-one (higher LogP due to iodine and trifluoromethyl substituents) and the more polar 2-(2-nitrophenyl)-3,1-benzoxazin-4-one (increased polarity from nitro group) . The specific LogP of 2.62 places this compound in a moderate lipophilicity range favorable for cellular permeability while maintaining acceptable aqueous solubility, a balance that is highly sensitive to the 2-substituent.

Physicochemical properties LogP Chromatography ADME

Validated Application Scenarios for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) Based on Quantitative Differentiation Evidence


EGFR Wild-Type Cellular Kinase Inhibition Studies in Lung Adenocarcinoma Models

2-(Phenylamino)-4H-3,1-benzoxazin-4-one (1026-16-0) is a validated chemical probe for investigating wild-type EGFR signaling in A549 human lung adenocarcinoma cells, demonstrating IC₅₀ = 6 nM in cellular phosphorylation assays [1]. This nanomolar potency makes it suitable as a reference inhibitor for benchmarking novel EGFR-targeting compounds, as a positive control in high-throughput screening campaigns for EGFR kinase inhibitors, and as a tool compound for studying EGFR-dependent signaling pathways in NSCLC (non-small cell lung cancer) cell models. Given that alternative benzoxazin-4-one scaffolds such as 2-(5-bromo-2-furyl)-6-methyl-3,1-benzoxazin-4-one exhibit approximately 250-fold lower potency (IC₅₀ = 1.54 μM) [2], procurement of the specific 2-phenylamino-substituted compound is essential for experiments requiring nanomolar-range EGFR inhibition.

Serine and Cysteine Protease Activity-Based Probe Development

The compound's balanced micromolar-range inhibition of both serine proteases (trypsin IC₅₀ = 26 μM) [1] and cysteine proteases (cathepsin B/Z/H IC₅₀ = 6.6 μM) [2] positions it as a valuable scaffold for developing covalent activity-based probes (ABPs) targeting diverse protease families. Benzoxazin-4-ones have been established as easily accessible, covalent serine protease inhibitors suitable for ABP applications through alkyne tagging [3]. The specific phenylamino-substituted compound offers a distinct selectivity profile compared to potent C1r inhibitors (IC₅₀ = 400–4,000 nM for iodo/trifluoromethyl analogs) , enabling users to design probes with the desired target selectivity range.

Microwave-Assisted Synthesis of 2-Benzoylamino-N-phenyl-benzamide Libraries

This compound is an optimal starting material for generating libraries of 2-benzoylamino-N-phenyl-benzamide derivatives via nucleophilic ring-opening with substituted anilines. The established microwave-assisted, solvent-free protocol using recyclable Keggin-type heteropolyacid catalysts (H₃PW₁₂O₄₀·13H₂O, H₄SiW₁₂O₄₀·13H₂O, H₄SiMo₁₂O₄₀·13H₂O, H₃PMo₁₂O₄₀·13H₂O) yields products with 90–95% efficiency across multiple substrates (5a–h) [1]. This green chemistry approach minimizes solvent waste and enables catalyst recovery, providing a robust synthetic route that cannot be reliably reproduced with other benzoxazin-4-one substitution patterns without re-optimization of reaction conditions and catalyst selection.

Analytical Method Development and Physicochemical Profiling Reference Standard

With a well-characterized physicochemical profile including LogP = 2.62, LogD₇.₄ = 2.94, and zero Rule of 5 violations [1], 2-(Phenylamino)-4H-3,1-benzoxazin-4-one serves as a suitable reference standard for developing and validating RP-HPLC methods, assessing chromatographic retention behavior of benzoxazinone derivatives, and benchmarking computational ADME prediction models. The moderate lipophilicity (LogP = 2.62) is representative of drug-like heterocyclic scaffolds and contrasts with both more lipophilic halo-substituted analogs and more polar nitro-substituted derivatives [2], making this compound a valuable calibration point for structure-property relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.